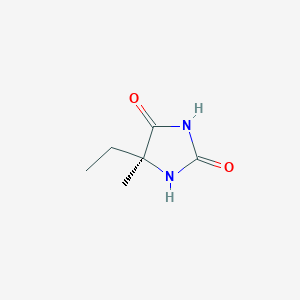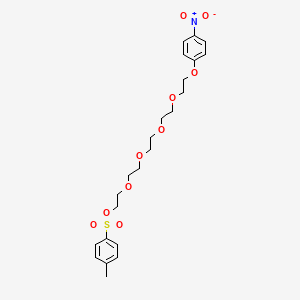
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione, commonly known as Levetiracetam, is a medication used to treat epilepsy. It was first approved by the FDA in 1999 and has since become a widely used antiepileptic drug. Levetiracetam is unique in its mechanism of action and has shown promising results in treating various types of seizures.
Mécanisme D'action
Levetiracetam's mechanism of action is unique compared to other antiepileptic drugs. It binds to a synaptic vesicle protein called SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, Levetiracetam modulates neurotransmitter release, reducing the likelihood of excessive neuronal firing and seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate, which are commonly targeted by other antiepileptic drugs. It also has a low potential for drug interactions and does not induce or inhibit cytochrome P450 enzymes. Levetiracetam is rapidly absorbed and has a half-life of approximately 6-8 hours.
Avantages Et Limitations Des Expériences En Laboratoire
Levetiracetam's unique mechanism of action and low potential for drug interactions make it an attractive option for researchers studying epilepsy and other neurological disorders. However, its short half-life and rapid absorption can make dosing and administration challenging in animal models.
Orientations Futures
1. Further investigation into the potential use of Levetiracetam in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
2. Development of new formulations or delivery methods to improve the pharmacokinetics of Levetiracetam.
3. Studies to better understand the long-term effects of Levetiracetam use on neurological function and cognitive development.
4. Investigation into the potential use of Levetiracetam in combination with other antiepileptic drugs to improve seizure control.
5. Further characterization of the binding site and mechanism of action of Levetiracetam on SV2A.
Applications De Recherche Scientifique
Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in treating various types of seizures, including partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures. It has also been studied for its potential use in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
Propriétés
IUPAC Name |
(5S)-5-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)






![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)

![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)


